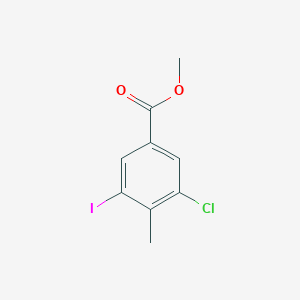

methyl 3-chloro-5-iodo-4-methylbenzoate

Description

Significance of Polyhalogenated Aromatic Esters in Contemporary Organic Synthesis

Polyhalogenated aromatic esters are highly valued intermediates in modern organic synthesis due to the presence of multiple, differentially reactive halogen substituents on the aromatic core. nih.govacs.org This structural feature is a key asset for synthetic chemists, enabling the selective and sequential functionalization of the aromatic ring through a variety of cross-coupling reactions. researchgate.net The utility of these compounds stems from the well-established reactivity hierarchy of halogens in common palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. researchgate.netlibretexts.org

Generally, the carbon-iodine (C-I) bond is the most reactive towards oxidative addition to a palladium(0) catalyst, followed by the carbon-bromine (C-Br) bond, and then the carbon-chlorine (C-Cl) bond. This predictable difference in reactivity allows for the chemoselective functionalization at one position while leaving the other halogen atoms intact for subsequent transformations. nih.govacs.orgresearchgate.net This stepwise approach is a powerful strategy for the rapid diversification of molecular structures and the efficient construction of complexity from a single, readily accessible precursor. researchgate.net

The ester functional group further enhances the synthetic value of these molecules. It can act as a directing group in certain reactions, be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into an amide, providing an additional site for molecular modification. guidechem.com This combination of tunable reactivity at the halogen sites and the versatility of the ester group makes polyhalogenated aromatic esters powerful platforms for the synthesis of agrochemicals, pharmaceuticals, and advanced materials. nih.gov

Academic Relevance of Methyl 3-chloro-5-iodo-4-methylbenzoate as a Model Compound

This compound serves as an exemplary model compound for investigating the principles of chemoselective synthesis. Its structure contains three key features that make it particularly relevant for academic research:

Differentiated Halogen Atoms : The presence of both an iodine and a chlorine atom on the same aromatic ring provides a classic case for studying selective cross-coupling. The significantly weaker C-I bond allows for its preferential reaction in palladium-catalyzed processes, leaving the more robust C-Cl bond available for a later, typically more forcing, reaction condition. researchgate.netlibretexts.org This allows the molecule to be used as a substrate to test and optimize new catalytic systems designed for high selectivity.

Defined Substitution Pattern : The specific 1,3,4,5-substitution pattern, with the halogens meta to the ester and flanking the methyl group, creates a distinct electronic and steric environment. This allows researchers to study how substituent effects influence the kinetics and outcomes of cross-coupling reactions.

Versatile Synthetic Handle : The methyl ester group is a stable but modifiable functional group. It can be carried through multiple synthetic steps targeting the C-I and C-Cl bonds before being transformed itself, for example, via hydrolysis to the corresponding carboxylic acid, 3-chloro-5-iodo-4-methylbenzoic acid. guidechem.com

Scope and Research Objectives for this compound Investigations

Investigations involving this compound are primarily focused on exploring and expanding the toolkit of selective organic reactions. Key research objectives include:

Development of Highly Selective Catalysts : Using the compound as a benchmark substrate to develop new palladium, nickel, or copper catalysts that can functionalize the C-I bond with exceptionally high selectivity, without any competing reaction at the C-Cl site. This includes achieving high yields under milder conditions. acs.orgnih.gov

Sequential, One-Pot Functionalization : Designing and optimizing multi-step, one-pot procedures where the C-I bond is first functionalized (e.g., via a Sonogashira coupling), followed by a different reaction at the C-Cl bond (e.g., a Suzuki coupling) without intermediate purification steps. nih.govacs.org This addresses a major goal in modern synthesis: increasing step economy and reducing waste.

Mechanistic Studies : Employing the compound to probe the mechanisms of cross-coupling reactions. By monitoring the reaction rates and by-products, researchers can gain insight into the kinetics of oxidative addition for different halogens and the factors that influence catalyst turnover and deactivation. acs.org

Synthesis of Complex Molecular Architectures : Using this compound as a foundational building block for the total synthesis of more complex molecules, particularly those with a polysubstituted aromatic core that are of interest in medicinal chemistry or materials science. nih.govprinceton.edu

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21324-01-6 | |

| Molecular Formula | C₉H₈ClIO₂ | |

| Molecular Weight | 310.52 g/mol | |

| IUPAC Name | This compound | - |

| Canonical SMILES | CC1=C(C(Cl)=CC(C(=O)OC)=C1)I | - |

Note: Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound are not widely available in public repositories. Such data would typically be generated and reported in primary research articles focusing on its synthesis or application.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-5-iodo-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJUMFCAQGZAIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Methyl 3 Chloro 5 Iodo 4 Methylbenzoate

Electrophilic Aromatic Substitution (EAS) Pathways on Halogenated Methylbenzoates

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. For a substituted benzene (B151609) derivative like methyl 3-chloro-5-iodo-4-methylbenzoate, the outcome of such reactions is dictated by the electronic and steric properties of the existing groups on the aromatic ring. masterorganicchemistry.com

Influence of Halogen and Methyl Substituents on Regioselectivity

The regioselectivity of an EAS reaction on a substituted benzene ring is determined by the directing effects of the substituents. Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They typically direct incoming electrophiles to the ortho and para positions. The methyl group (-CH₃) is a classic example of a weak activating group. libretexts.org

Deactivating Groups: These groups withdraw electron density from the ring, rendering it less reactive than benzene. pressbooks.pub

Ortho-, Para-Directing Deactivators: Halogens (e.g., -Cl, -I) are unique in this category. They are deactivating due to their strong electron-withdrawing inductive effect, but their lone pairs can be donated to the ring via resonance, stabilizing the cationic intermediate (arenium ion) when the attack occurs at the ortho or para positions. libretexts.orgpressbooks.pub The reactivity order for halogens in EAS is F > Cl > Br > I, which correlates with electronegativity; the more electronegative the halogen, the less deactivating it is. libretexts.orglibretexts.org

Meta-Directing Deactivators: Most other deactivating groups, such as the methyl ester group (-COOCH₃), direct incoming electrophiles to the meta position. This is because the ortho and para positions are significantly destabilized by the electron-withdrawing nature of the substituent. aiinmr.com

In this compound, the ring has four substituents with competing effects:

-CH₃ (at C4): Activating, ortho-, para-director.

-Cl (at C3): Deactivating, ortho-, para-director.

-I (at C5): Deactivating, ortho-, para-director.

-COOCH₃ (at C1): Deactivating, meta-director.

When multiple substituents are present, the most strongly activating group generally controls the position of substitution. wou.edu In this case, the methyl group is the only activating substituent. The positions ortho to the methyl group are C3 and C5, which are already substituted by the halogens. The position para to the methyl group is C1, which holds the ester. Therefore, electrophilic attack is most likely directed to the remaining open positions, C2 and C6. The final regiochemical outcome would be influenced by a complex balance of the directing power of all groups and significant steric hindrance from the adjacent substituents.

Kinetic Studies and Hammett Correlations for Substituted Benzoates

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives in a wide range of reactions. libretexts.orgviu.ca It provides a powerful tool for understanding reaction mechanisms and predicting rates. walisongo.ac.id The equation is given by:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction of a substituted benzene derivative.

k₀ is the rate constant for the reaction of the unsubstituted parent compound (e.g., ethyl benzoate). walisongo.ac.id

ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (stabilization of negative charge in the transition state), while a negative ρ value signifies acceleration by electron-donating groups (stabilization of positive charge). viu.ca For the alkaline hydrolysis of substituted ethyl benzoates, the ρ value is approximately +2.4. dalalinstitute.com

σ (sigma) is the substituent constant, which quantifies the electronic influence (inductive and resonance effects) of a particular substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. libretexts.org

Table 1: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -CH₃ | -0.07 | -0.17 | Electron-Donating |

| -Cl | +0.37 | +0.23 | Electron-Withdrawing |

| -I | +0.35 | +0.18 | Electron-Withdrawing |

| -COOCH₃ | +0.37 | +0.45 | Electron-Withdrawing |

Data sourced from studies on Hammett correlations. libretexts.org

For this compound, the substituents would significantly influence the kinetics of reactions involving the ester group, such as hydrolysis. The cumulative electronic effect of the chloro, iodo, and methyl groups would alter the electron density at the carbonyl carbon, affecting the rate of nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halo-Methylbenzoates

While aromatic rings are typically electron-rich and undergo electrophilic attack, nucleophilic aromatic substitution (SₙAr) can occur if the ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub

Role of Halogens as Leaving Groups in Substituted Methyl Benzoates

For an SₙAr reaction to occur, a suitable leaving group must be present on the ring. Halogens are common leaving groups in this context. masterorganicchemistry.com In this compound, both the chlorine and iodine atoms are potential leaving groups. The viability of an SₙAr reaction on this substrate is enhanced by the electron-withdrawing methyl ester group (-COOCH₃), which helps to stabilize the negative charge of the Meisenheimer intermediate. pressbooks.pub

Intermolecular and Intramolecular Nucleophilic Attack Dynamics

Nucleophilic attack on a halo-methylbenzoate can occur through two distinct dynamic pathways:

Intermolecular Attack: This involves a nucleophile from a separate molecule attacking the aromatic ring. The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Intramolecular Attack: If the substrate molecule itself contains a nucleophilic functional group tethered by a suitable chain, it can attack the aromatic ring in an intramolecular fashion, leading to a cyclized product. youtube.com

The competition between these two pathways is heavily influenced by reaction conditions. Intramolecular reactions are often favored at low concentrations, as the probability of two separate molecules colliding decreases. Furthermore, the formation of sterically favored five- or six-membered rings through intramolecular cyclization is often a dominant pathway, as these ring sizes have low ring strain. youtube.com Recent studies have shown that conformational control can be used to accelerate intramolecular SₙAr reactions, even on electron-rich arenes that would typically be unreactive. acs.orgnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Aryl halides are common substrates for these reactions. This compound, with two different halogen atoms, is an excellent candidate for selective, sequential cross-coupling reactions.

The key to its utility lies in the differential reactivity of the C-I and C-Cl bonds. In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the order: C-I > C-Br > C-OTf > C-Cl. The C-I bond is much weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, which is the first step in most cross-coupling catalytic cycles. This allows for highly selective reactions at the C5 position (iodo) while leaving the C3 position (chloro) intact for subsequent transformations.

Table 2: Potential Cross-Coupling Reactions on this compound

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed | Selective Site |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | C-C | C-I |

| Heck Coupling | Alkene | Pd(OAc)₂, PdCl₂ | C-C (alkenyl) | C-I |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI | C-C (alkynyl) | C-I |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand | C-N | C-I |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd(PPh₃)₄ | C-C | C-I |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | Pd(PPh₃)₄ | C-C | C-I |

This table summarizes common cross-coupling reactions applicable to the substrate. mdpi.com

This selective reactivity allows for the stepwise introduction of different functional groups. For instance, a Suzuki coupling could be performed first to introduce an aryl or vinyl group at the C5 position. The resulting product, methyl 3-chloro-4-methyl-5-arylbenzoate, could then be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the C3-Cl bond. This step-wise approach provides a powerful strategy for the synthesis of complex, highly substituted aromatic compounds.

An extensive review of scientific literature and chemical databases reveals a significant lack of specific research focused on the reactivity and mechanistic investigations of this compound. While this compound is available commercially as a chemical intermediate achemblock.com, dedicated studies on its behavior in various reaction pathways, as specified in the requested outline, are not present in the public domain.

Information regarding related compounds and general principles of organic chemistry allows for a theoretical discussion of its expected reactivity. For instance, in cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, which would predict high selectivity in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. Similarly, the kinetics of its hydrolysis could be estimated based on studies of other halogenated and sterically hindered methyl benzoates rsc.org. However, without specific experimental data, such discussions remain speculative.

Due to the absence of detailed research findings, experimental data, and specific catalytic systems developed for this compound, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements. The creation of data tables and detailed research findings would require non-existent primary literature sources.

Computational and Theoretical Studies on Methyl 3 Chloro 5 Iodo 4 Methylbenzoate

Quantum Chemical Calculations of Electronic and Structural Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. These calculations offer a glimpse into bond lengths, angles, and the distribution of electrons, which are critical determinants of chemical behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. beilstein-journals.org By calculating the electron density, DFT can accurately predict molecular properties such as bond lengths, bond angles, and dihedral angles. For methyl 3-chloro-5-iodo-4-methylbenzoate, a DFT calculation would provide the most stable three-dimensional conformation by minimizing the total energy of the system.

While specific DFT data for this compound is not published, a theoretical model allows for the prediction of its structural parameters. The geometry would be largely determined by the sp² hybridization of the benzene (B151609) ring carbons, with substituent effects causing minor deviations. The energy profile, also obtainable from DFT, can map the potential energy surface, identifying stable isomers and the rotational barriers of the methyl and ester groups.

Table 1: Predicted Molecular Geometry Parameters from DFT (Note: This table presents illustrative data based on typical values for similar structures, as specific calculations for this compound are not available in the cited literature.)

| Parameter | Predicted Value | Description |

| C-Cl Bond Length | ~1.74 Å | The distance between a carbon atom of the benzene ring and the chlorine atom. |

| C-I Bond Length | ~2.10 Å | The distance between a carbon atom of the benzene ring and the iodine atom. |

| C-C (Aromatic) | ~1.39 - 1.41 Å | The bond lengths between carbon atoms within the benzene ring. |

| C-C (Methyl) | ~1.51 Å | The bond length between the ring and the methyl group carbon. |

| O=C-O Angle | ~123° | The bond angle within the ester functional group. |

| Ring-C-Cl Angle | ~120° | The angle formed by the benzene ring, the substituted carbon, and the chlorine atom. |

| Ring-C-I Angle | ~120° | The angle formed by the benzene ring, the substituted carbon, and the iodine atom. |

Natural Bond Orbital (NBO) analysis is a computational technique that examines the distribution of electron density in a molecule in terms of localized bonds and lone pairs. malayajournal.org It provides detailed information about intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding. malayajournal.org For this compound, NBO analysis is particularly useful for studying halogen bonding—a non-covalent interaction where a halogen atom acts as an electrophilic species. beilstein-journals.org

The iodine atom in the molecule, being large and polarizable, has the potential to form significant halogen bonds with Lewis bases. beilstein-journals.org NBO analysis can quantify the strength of these interactions by calculating the second-order perturbation theory energy, E(2), which represents the stabilization energy from donor-acceptor orbital interactions. beilstein-journals.org This would reveal, for instance, the interaction between a lone pair on a Lewis base and the σ* anti-bonding orbital of the C-I bond. Such interactions are crucial in crystal engineering and molecular recognition. beilstein-journals.org

Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions (Note: The data below is representative of interactions that would be analyzed for this type of molecule and is not from a specific study on this compound.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) of Carbonyl | σ* (C-Cl) | ~0.5 - 1.5 | Intramolecular hyperconjugation |

| LP (O) of Carbonyl | σ* (C-I) | ~0.7 - 2.0 | Intramolecular hyperconjugation |

| LP (Lewis Base) | σ* (C-I) | ~2.0 - 5.0 | Intermolecular Halogen Bond |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. nih.gov By modeling reactions at an atomic level, it is possible to identify key structures along the reaction coordinate.

A chemical reaction proceeds from reactants to products through a high-energy structure known as the transition state. ucsb.edu This state represents a first-order saddle point on the potential energy surface, having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu Computational methods, particularly DFT, are used to locate and characterize these fleeting structures. ucsb.eduucsb.edu

For reactions involving this compound, such as nucleophilic aromatic substitution or hydrolysis of the ester, computational analysis can determine the structure and energy of the transition states and any intermediates. researchgate.net For example, in a reaction involving cyclometalation, DFT calculations can support a mechanism by identifying intermediates and calculating the energy barriers for steps like C-H activation. acs.org Similarly, in photocatalyzed reactions, computational studies can elucidate the mechanism of bond cleavage. acs.org

Table 3: Hypothetical Energy Profile for a Benzoate (B1203000) Reaction (Note: This table provides a conceptual illustration of the relative energies that would be calculated for a reaction pathway.)

| Species | Relative Free Energy (ΔG, kcal/mol) | Description |

| Reactants | 0.0 | Starting materials in their ground state. |

| Intermediate 1 | +5.2 | A metastable species formed during the reaction. |

| Transition State 1 | +18.5 | The energy barrier to proceed from reactants to intermediate. |

| Intermediate 2 | -2.1 | A subsequent, more stable intermediate. |

| Transition State 2 | +15.0 | The energy barrier for the final step to the products. |

| Products | -10.8 | The final products of the reaction. |

The substituents on an aromatic ring heavily influence its reactivity and the regioselectivity of its reactions. The chloro, iodo, methyl, and methyl ester groups on this compound each exert electronic (inductive and resonance) and steric effects. Computational models can predict how these effects guide the outcome of reactions like electrophilic or nucleophilic aromatic substitution.

The halogens (Cl, I) are deactivating, electron-withdrawing groups via induction, but are ortho-, para-directing due to resonance. The methyl group is an activating, ortho-, para-directing group. The methyl ester group is deactivating and meta-directing. Predicting the net effect of these competing influences is a complex task where computational analysis excels. mdpi.com By calculating properties like electrostatic potential maps or frontier molecular orbital energies (HOMO/LUMO), one can predict the most likely sites for electrophilic or nucleophilic attack. youtube.comyoutube.com

Structure-Reactivity Relationship (SAR) Modeling for Halogenated Esters

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its reactivity or biological activity. nih.gov For a series of halogenated esters, an SAR model could predict their reaction rates or equilibrium constants based on calculated molecular descriptors. nih.gov

To build such a model for a class of compounds including this compound, one would first define a set of molecular descriptors. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. nih.gov By correlating these descriptors with experimentally determined reactivity for a training set of molecules, a predictive mathematical model can be developed. This model could then be used to estimate the reactivity of new, untested halogenated esters. nih.govnih.gov

Table 4: Key Descriptors for SAR Modeling of Halogenated Esters (Note: This table lists typical descriptors used in SAR/QSAR studies for compounds of this type.)

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

| Electronic | Hammett Constants (σ) | Quantifies the electron-donating/withdrawing ability of substituents. |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the ability to donate electrons (nucleophilicity). |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the ability to accept electrons (electrophilicity). |

| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. |

| Steric | Taft Steric Parameter (Es) | Quantifies the steric bulk of substituents near a reaction center. |

| Hydrophobic | Partition Coefficient (LogP) | Measures lipophilicity, affecting solubility and transport to a reaction site. |

Advanced Computational Approaches in Related Systems (e.g., enantioselective chromatography, molecular dynamics)

The structural complexity and potential for chirality in substituted benzoates make them interesting candidates for advanced computational analysis. Although specific data for this compound is scarce, studies on analogous systems highlight the power of these methods.

Molecular Dynamics Simulations in Halogenated Aromatic Systems

Molecular dynamics (MD) simulations offer a window into the atomic-level behavior of molecules over time, providing insights into their conformational dynamics, intermolecular interactions, and aggregation properties. For halogenated benzoic acid derivatives and other aromatic compounds, MD simulations have been employed to understand their interactions in various environments.

For instance, MD simulations have been used to study the aggregation of aromatic molecules, a process driven by weak intermolecular forces. rsc.org These simulations can reveal preferred orientations, such as T-shaped and parallel-displaced configurations, which are crucial for understanding crystal packing and the formation of larger molecular clusters. rsc.org In the case of this compound, the presence of multiple halogen atoms (chlorine and iodine) would significantly influence these interactions through halogen bonding and altered electrostatic potentials.

A study on benzoic acid in confined spaces using classical MD simulations revealed that confinement enhances intermolecular correlations and can lead to the formation of high-density liquid states where the hydrogen bond network is more organized. While this compound is an ester and lacks the carboxylic acid's hydrogen-bonding capability, the principles of how confinement affects molecular packing and interactions are transferable.

Furthermore, MD simulations are pivotal in drug discovery for understanding protein-ligand interactions. A study on benzoic acid derivatives as selective estrogen receptor degraders utilized MD simulations to analyze the hot-spot residues for protein-ligand binding. Such an approach could be hypothetically applied to understand how this compound might interact with biological targets. The stability of these interactions can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time.

Computational Insights into Enantioselective Chromatography

Enantioselective chromatography is a critical technique for separating chiral compounds. Computational modeling plays a crucial role in understanding the mechanisms of chiral recognition and predicting the outcomes of these separations. For chiral molecules related to this compound, computational methods can elucidate the interactions between the analyte and the chiral stationary phase (CSP).

DFT calculations and molecular docking are often used to model the interactions within a chiral selector-selectand complex. These models can identify the key intermolecular forces responsible for enantioseparation, such as hydrogen bonds, π-π stacking, and halogen bonds. For example, a computational study on the chiral recognition of benzodiazepines using sulfated cyclodextrins as chiral selectors revealed that the R-enantiomers had a stronger surface interaction with the CSP than the S-enantiomers. rsc.org

In the context of halogenated compounds, computational studies have highlighted the importance of halogen bonding in molecular recognition. The iodine and chlorine atoms in this compound could participate in halogen bonding with electron-donating sites on a CSP, contributing to the chiral recognition mechanism. DFT calculations can quantify the strength of these interactions and predict which enantiomer will bind more strongly.

A study on chiral halogen-bond donors demonstrated through DFT calculations that chiral recognition is based on the different spatial orientations of the Lewis bases in the halogen-bonded complexes. This highlights the directional and specific nature of these interactions, which are key to effective enantioseparation.

The following table summarizes the types of computational approaches and their applications in systems related to this compound:

| Computational Method | Application in Related Systems | Potential Insights for this compound |

| Molecular Dynamics (MD) | Studying aggregation of aromatic molecules rsc.org | Prediction of crystal packing and intermolecular interactions. |

| Analyzing protein-ligand interactions | Understanding potential biological activity and binding modes. | |

| Investigating behavior in confined spaces | Insights into behavior in porous materials or at interfaces. | |

| Density Functional Theory (DFT) | Modeling chiral selector-selectand complexes rsc.org | Elucidation of chiral recognition mechanisms for potential enantiomers. |

| Quantifying intermolecular interaction energies | Determining the strength of halogen bonds and other non-covalent interactions. | |

| Molecular Docking | Predicting binding modes of ligands to receptors | Identification of potential biological targets and binding affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Relating molecular structure to biological activity | Predicting the potential efficacy of derivatives. |

Advanced Characterization Techniques for Complex Halogenated Organic Esters

Spectroscopic Analysis of Methyl 3-chloro-5-iodo-4-methylbenzoate

Spectroscopic techniques are indispensable for determining the intricate molecular structure of polysubstituted aromatic compounds like this compound. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive understanding of the compound's atomic connectivity, functional groups, and molecular weight.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules. Both ¹H and ¹³C NMR are critical for piecing together the molecular puzzle of this compound.

In a typical ¹H NMR spectrum, the chemical shifts (δ) provide information about the electronic environment of the protons. For this compound, the aromatic protons are expected to appear as distinct signals in the downfield region, influenced by the electron-withdrawing effects of the chloro, iodo, and ester groups. The methyl group attached to the aromatic ring and the methyl group of the ester would each exhibit a singlet in the upfield region.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ester group is characteristically found at a significant downfield shift. The chemical shifts of the aromatic carbons are influenced by the attached substituents, with carbons bearing the electronegative halogen atoms showing characteristic shifts.

NMR is also a powerful tool for monitoring the progress of the synthesis of such esters. By taking spectra of the reaction mixture at different time intervals, the disappearance of reactant signals and the appearance of product signals can be tracked, allowing for the optimization of reaction conditions. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.8 - 8.2 | Doublet | 1H |

| Aromatic-H | 7.9 - 8.3 | Doublet | 1H |

| Ester -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 164 - 166 |

| Aromatic C-I | 90 - 95 |

| Aromatic C-Cl | 133 - 136 |

| Other Aromatic C | 128 - 145 |

| Ester -OCH₃ | 52 - 54 |

Infrared (IR) Spectroscopy for Functional Group Identification in Aromatic Esters

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of the ester and the aromatic ring.

A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester group would likely produce a signal in the 1200-1300 cm⁻¹ range. The vibrations associated with the C-Cl and C-I bonds are expected at lower frequencies, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1720 - 1740 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Ester) | Stretch | 1200 - 1300 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques such as Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) can be employed. High-resolution mass spectrometry, for instance using a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula, C₉H₈ClIO₂.

The mass spectrum of this compound would show a molecular ion peak [M]⁺. Due to the presence of chlorine, an isotopic pattern for the molecular ion would be observed, with peaks at m/z corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1).

The fragmentation pattern in EI-MS provides valuable structural information. Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) group (-OCH₃) to form an acylium ion, or the loss of the entire ester group. The presence of halogen atoms would also influence the fragmentation, potentially leading to the loss of Cl or I radicals.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a complex molecule like this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the substitution pattern on the benzene (B151609) ring and the conformation of the ester group relative to the ring.

Chromatographic Methodologies for Analysis and Separation

Chromatographic techniques are essential for the purification and analysis of complex organic compounds. Both gas and liquid chromatography are widely used in the context of halogenated aromatic esters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound.

In a GC-MS analysis, the sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected. This allows for the identification of any impurities present in the sample, as each will have a characteristic retention time and mass spectrum. For instance, the GC-MS analysis of a sample of methyl 3-iodo-4-methylbenzoate would confirm the presence of the main compound and could identify any minor components, such as starting materials or by-products from the synthesis. nih.gov

Liquid Chromatography (LC) for Non-Volatile Components and Mixture Characterization

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. The technique's versatility allows for the separation and quantification of the main component from impurities and starting materials in a reaction mixture.

For halogenated benzoates, reverse-phase HPLC is a commonly employed method. researchgate.net In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For instance, a study on the analysis of various halogenated benzoic acids utilized a C18 column, a popular choice for reverse-phase chromatography due to its hydrophobic nature, which effectively retains non-polar compounds. researchgate.net The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), often with the addition of an acid like phosphoric acid or formic acid to control the ionization of any acidic or basic functional groups and improve peak shape. researchgate.net

The development of an LC method for a compound like this compound would involve optimizing several parameters to achieve adequate separation. These parameters include the choice of the stationary phase, the composition of the mobile phase (including the organic modifier and its gradient), the pH of the mobile phase, and the column temperature. Detection is commonly performed using a UV detector, as the aromatic ring in the molecule absorbs UV light. For more detailed structural information, a mass spectrometer can be coupled with the LC system (LC-MS), which provides mass-to-charge ratio data of the eluting compounds, aiding in their identification. researchgate.netnih.gov LC-MS is particularly powerful for identifying unknown impurities by providing molecular weight and fragmentation data. researchgate.net

A hypothetical HPLC method for the analysis of this compound and potential impurities is outlined in the table below.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for non-polar halogenated aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls pH and ensures good peak shape for any acidic impurities. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |

| Gradient | 50% B to 90% B over 20 min | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | UV at 254 nm | The aromatic ring is expected to have strong absorbance at this wavelength. |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

This table presents a hypothetical set of starting conditions for the HPLC analysis of this compound, based on methods used for similar halogenated aromatic compounds.

Enantioselective Chromatography for Chiral Resolution and Recognition Mechanism Studies

While this compound itself is not chiral, the introduction of a chiral center, for example, through a subsequent reaction at a different position on the aromatic ring or in the ester group, would necessitate enantioselective chromatography to separate the resulting enantiomers. Chiral stationary phases (CSPs) are the most common tool for this purpose in HPLC. eijppr.com

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with aromatic rings. eijppr.comchromatographyonline.com The chiral recognition mechanism of these CSPs is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector of the CSP. eijppr.com The specific nature of the substituents on the polysaccharide backbone, such as benzoate (B1203000) or phenylcarbamate derivatives, significantly influences the enantioselectivity. nih.gov For instance, cellulose tris(4-methylbenzoate) has been used as a CSP for the separation of enantiomers of other benzoate derivatives. eijppr.com

The development of an enantioselective method would involve screening different types of CSPs and mobile phases to find the optimal conditions for separation. The choice of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reverse-phase (e.g., water/acetonitrile), is crucial as it affects the conformation of the chiral selector and its interaction with the enantiomers.

The table below illustrates potential chiral stationary phases that could be screened for the separation of a chiral derivative of this compound.

| Chiral Stationary Phase (CSP) | Chiral Selector | Potential Interactions |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose derivative | π-π, hydrogen bonding, steric interactions |

| Amylose tris(3,5-dimethylphenylcarbamate) | Amylose derivative | π-π, hydrogen bonding, steric interactions |

| Cellulose tribenzoate | Cellulose derivative | π-π, dipole-dipole, hydrogen bonding |

| Pirkle-type (e.g., DNB-phenylglycine) | π-acidic dinitrobenzoyl group | π-π stacking, hydrogen bonding |

This table outlines a selection of commercially available chiral stationary phases that would be suitable candidates for the enantioselective separation of a chiral analogue of this compound.

Advanced Analytical Methodologies for Reactive Intermediates

The synthesis of halogenated aromatic compounds often proceeds through highly reactive intermediates, such as radicals or carbocations. nih.gov The direct observation of these transient species is challenging due to their short lifetimes. However, their existence and structure can be inferred using advanced analytical methodologies, primarily through trapping experiments. csbsju.edupsgcas.ac.in

In a trapping experiment, a "trapping agent" is added to the reaction mixture. This agent is designed to react specifically with the suspected intermediate to form a stable, isolable product. psgcas.ac.in The characterization of this trapped product provides strong evidence for the presence of the transient intermediate.

For instance, if the halogenation reaction to introduce the chloro or iodo group onto the methylbenzoate precursor is suspected to proceed via a radical mechanism, a radical scavenger like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) could be employed as a trapping agent. csbsju.edu TEMPO is a stable radical that readily combines with other radicals to form a stable adduct, which can then be detected and characterized by techniques like mass spectrometry and NMR spectroscopy.

The table below summarizes common trapping agents and the reactive intermediates they target.

| Reactive Intermediate | Trapping Agent | Principle of Trapping |

| Radical | TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) | Forms a stable adduct with the radical intermediate. csbsju.edu |

| Carbocation | Azide (B81097) salts (e.g., NaN₃) | Nucleophilic attack by the azide ion on the carbocation. |

| Carbanion | Deuterium oxide (D₂O) | Deuteron transfer from D₂O to the carbanion. |

| Benzynes | Furan or other dienes | Undergoes a [4+2] cycloaddition (Diels-Alder) reaction. |

This table provides examples of trapping agents used to detect and characterize different types of reactive intermediates that could be formed during the synthesis of halogenated organic esters.

Applications in Chemical Research and Development Utilizing Methyl 3 Chloro 5 Iodo 4 Methylbenzoate

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The multifaceted reactivity of methyl 3-chloro-5-iodo-4-methylbenzoate positions it as a key intermediate in the construction of complex molecular architectures. Organic chemists utilize this compound as a versatile scaffold to introduce specific functionalities into larger molecules, leveraging the distinct properties of its chloro, iodo, and ester groups.

Building Blocks for Biologically Active Scaffolds

The development of novel therapeutic agents often relies on the creation of unique molecular scaffolds that can interact with biological targets. While direct citations for the use of this compound in specific, named biologically active scaffolds are not prevalent in the readily available literature, the structural motifs present in this compound are common in such molecules. Halogenated benzoic acid derivatives are integral to many pharmacologically active compounds, where the halogens can influence binding affinity, metabolic stability, and pharmacokinetic properties. The presence of both chlorine and iodine offers differential reactivity, allowing for selective modifications at different positions of the aromatic ring.

Precursors for Advanced Pharmaceutical Intermediates

The synthesis of modern pharmaceuticals often involves multi-step processes where key intermediates are assembled to create the final active pharmaceutical ingredient (API). Substituted benzoates are fundamental precursors in the synthesis of a wide range of drugs. For instance, in the synthesis of multi-kinase inhibitors like sorafenib (B1663141) and regorafenib, structurally related, though different, substituted aromatic compounds are essential. thieme-connect.comnih.govresearchgate.netresearchgate.net These inhibitors are used in cancer therapy and target specific protein kinases involved in cell proliferation and angiogenesis. nih.govacs.orged.ac.uk The synthesis of such complex molecules often relies on the availability of highly functionalized building blocks where specific substituents can be introduced in a controlled manner. The chloro and iodo groups on this compound can serve as handles for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to build more complex molecular frameworks.

Contributions to Medicinal Chemistry Research

In the realm of medicinal chemistry, the design and synthesis of molecules with specific biological activities is a primary goal. Halogenated compounds play a significant role in this endeavor, and the unique substitution pattern of this compound makes it a compound of interest for developing new therapeutic agents.

Design and Synthesis of Selective Inhibitors

The development of selective inhibitors for biological targets, such as protein kinases, is a major focus of modern drug discovery. acs.orged.ac.uk Kinase inhibitors often feature substituted aromatic rings that mimic the adenine (B156593) part of ATP, the natural substrate for these enzymes. nih.gov The strategic placement of substituents on the aromatic ring can lead to enhanced binding affinity and selectivity for the target kinase. nih.govnih.gov The presence of halogen atoms can contribute to favorable interactions within the ATP-binding pocket of kinases. The synthesis of substituted dibenzo[b,f]azocines, a class of compounds evaluated as protein kinase inhibitors, highlights the importance of building blocks with varied substitution patterns. nih.gov While not directly mentioning this compound, the general principles of inhibitor design suggest its potential as a starting material for novel kinase inhibitors.

Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The properties of this compound, particularly the presence of an iodine atom, make it potentially useful in the development of such probes. For example, the iodine atom could be replaced with a radioisotope of iodine (e.g., ¹²⁵I or ¹³¹I) to create a radiolabeled probe for use in imaging studies or binding assays. Furthermore, the reactive nature of the carbon-iodine bond allows for the attachment of fluorescent tags or other reporter groups, enabling the visualization and tracking of the molecule within a biological system.

Utility in Materials Science Research and Supramolecular Chemistry

The application of halogenated organic molecules extends beyond medicine into the realm of materials science and supramolecular chemistry. The ability of halogen atoms to participate in non-covalent interactions, known as halogen bonding, has garnered significant interest for the rational design of new materials with tailored properties. nih.govacs.orgnih.gov

Halogen bonds are directional interactions between a halogen atom (the halogen bond donor) and a Lewis basic atom (the halogen bond acceptor). acs.org The strength of this interaction can be tuned by modifying the electronic properties of the molecule containing the halogen. The presence of both chlorine and iodine in this compound offers the potential for selective and directional intermolecular interactions. This could be exploited in the design of liquid crystals, porous materials, and other functional materials where the precise arrangement of molecules is critical. acs.org The study of supramolecular assemblies based on combinations of hydrogen and halogen bonds in substituted benzoic acids demonstrates the potential for creating complex and well-defined architectures. nih.gov While specific studies on this compound in this context are not widely reported, the principles of supramolecular chemistry suggest its utility in this area. nih.gov The general field of benzylic halogenation of alkylbenzoic acid esters is also an area of active research for creating functional materials. google.com

Component in the Development of Advanced Materials

Halogenated aromatic compounds are integral to the synthesis of a variety of advanced materials, including liquid crystals, flame retardants, and organic electronic materials. The presence of both chlorine and iodine atoms on the benzene (B151609) ring of this compound provides multiple sites for potential chemical modification, a desirable feature in the design of novel polymers and functional materials. digitellinc.comrsc.org The differential reactivity of the carbon-iodine and carbon-chlorine bonds can be exploited for sequential, site-selective reactions, allowing for the controlled synthesis of complex molecular architectures. This step-wise functionalization is a key strategy in creating polymers with precisely defined properties. digitellinc.comrsc.org

Table 1: Potential Material Science Applications Based on Structural Features

| Feature | Potential Application | Rationale |

| Di-halogenation (Cl, I) | Synthesis of cross-linked polymers | Halogen atoms can serve as reactive sites for cross-coupling reactions to form polymer networks. |

| Aromatic core | Component in organic electronics | Substituted benzenes are common building blocks for organic semiconductors and light-emitting diodes. |

| Ester group | Modification of polymer properties | The methyl ester group can be hydrolyzed or transesterified to alter solubility, reactivity, and other physical properties of a polymer backbone. |

Exploration of Halogen Bonding in Crystal Engineering

Halogen bonding is a non-covalent interaction that has gained significant attention in the field of crystal engineering for the design of supramolecular structures. nih.gov This interaction involves an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule. nih.gov The strength of the halogen bond increases with the polarizability of the halogen, making iodine a particularly effective halogen bond donor. nih.gov

Table 2: Predicted Halogen Bonding Parameters

| Interaction Type | Donor Atom | Acceptor Atom | Predicted Strength |

| Halogen Bond | Iodine | Oxygen (carbonyl), Nitrogen | Strong |

| Halogen Bond | Chlorine | Oxygen (carbonyl), Nitrogen | Moderate |

| Halogen-Halogen | Iodine/Chlorine | Iodine/Chlorine | Variable |

Application in Environmental Chemistry Research

Halogenated aromatic compounds are a significant class of environmental pollutants, and their microbial degradation is a key area of research in environmental chemistry. researchgate.netepa.gov Microorganisms have evolved diverse enzymatic pathways to break down these persistent compounds. researchgate.netepa.gov The degradation of chloroaromatic compounds often proceeds through the formation of chlorocatechols, which are then processed by either the ortho- or meta-cleavage pathway. researchgate.net

While no studies have specifically documented the microbial degradation of this compound, its structure suggests it could be a substrate for dehalogenating bacteria. Research on the biodegradation of compounds with multiple halogen substituents is crucial for understanding the environmental fate of complex pollutants. Studies involving this compound could help elucidate the enzymatic mechanisms of sequential dehalogenation and the influence of different halogen atoms on the degradation pathway.

Development of Novel Catalysts and Ligands

Substituted benzoic acids and their esters are frequently used as precursors for the synthesis of ligands for metal catalysts. acs.org The functional groups on the aromatic ring can be modified to create ligands with specific electronic and steric properties, which in turn can tune the activity and selectivity of the catalyst. Palladium complexes with various ligands, for instance, are widely used in cross-coupling reactions. acs.orgnih.govnih.gov

The chloro and iodo substituents on this compound offer handles for further chemical transformations, such as the introduction of coordinating groups through cross-coupling reactions. The methyl group also influences the electronic properties and steric environment of the molecule. stackexchange.comresearchgate.netnih.gov The synthesis and characterization of metal complexes with ligands derived from this compound could lead to the discovery of new catalysts for a variety of organic transformations.

Future Research Directions and Emerging Trends for Methyl 3 Chloro 5 Iodo 4 Methylbenzoate

Integration of Advanced Catalytic Strategies in Synthesis

The synthesis of complex molecules like methyl 3-chloro-5-iodo-4-methylbenzoate is increasingly moving away from classical stoichiometric methods towards more efficient, selective, and sustainable catalytic processes. Future research will likely focus on integrating biocatalysis, photocatalysis, and transition metal catalysis to streamline its production and functionalization.

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity under mild conditions. ispe.orgacs.org Research into the biocatalytic production of halogenated aromatics is a growing field. nih.gov Future efforts could involve:

Engineered Halogenases: Identifying or engineering halogenase enzymes capable of regioselectively introducing iodine or chlorine onto a 4-methylbenzoate precursor. nih.gov

Promiscuous Enzymes: Utilizing enzymes with broad substrate specificity, such as certain synthases or lipases, to construct the halogenated ester from precursors, potentially within engineered microbial systems. nih.govnih.gov This could combine halogenation and esterification steps in a single biological chassis.

Photocatalysis: Visible-light photoredox catalysis has revolutionized the formation of chemical bonds. For this compound, this could be applied in several ways:

Late-Stage Functionalization: The carbon-halogen bonds can be targeted for photoredox-mediated cross-coupling reactions or reductions. youtube.com

Novel Catalyst Discovery: The development of new photocatalysts, including organophotocatalysts, could enable reactions previously considered challenging. chemrxiv.org The process of photoredox autocatalysis, where the product itself acts as the photocatalyst for its own synthesis, represents a paradigm shift that could be explored. chemrxiv.org

Transition Metal Catalysis: This remains a cornerstone of modern synthesis. nih.gov For the target molecule, research is trending towards:

C–H Functionalization: The activation of C–H bonds is a powerful strategy for atom-economical synthesis. youtube.comacs.org Palladium-catalyzed C–H activation of the benzoate (B1203000) ring, guided by the ester group, or functionalization of the methyl group's C(sp³)–H bonds are promising avenues. nih.govacs.org Recent studies show that ligand choice, such as using specific mono-N-protected amino acids (MPAA), can critically influence reactivity and selectivity in benzoate C-H activation. acs.org

Cross-Coupling Reactions: The iodo- and chloro-substituents serve as versatile handles for well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

| Catalytic Strategy | Catalyst Type | Potential Application | Advantages & Challenges |

|---|---|---|---|

| Biocatalysis | Halogenases, Lipases, Engineered Microbes | Regioselective halogenation; Esterification | Advantages: High selectivity, mild conditions, sustainable. ispe.orgnih.govChallenges: Enzyme discovery and engineering, substrate scope. |

| Photocatalysis | Ruthenium/Iridium Complexes, Organic Dyes | C-I/C-Cl bond functionalization; C-H activation | Advantages: Uses visible light, enables unique radical pathways. youtube.comyoutube.comChallenges: Catalyst stability, scaling up. |

| Transition Metal Catalysis | Palladium, Nickel, Rhodium, Copper Complexes | C-H functionalization; Cross-coupling reactions | Advantages: High efficiency, broad substrate scope, well-established. acs.orgacs.orgChallenges: Catalyst cost, removal of metal traces, high temperatures. nih.gov |

Exploration of Novel Reactivity Profiles and Cascade Reactions

The multiple functional groups of this compound make it an ideal substrate for the design of cascade reactions, where multiple bonds are formed in a single, efficient operation. nih.gov This approach minimizes waste and purification steps, aligning with the principles of green chemistry.

Future research could explore:

Radical Cascades: The carbon-iodine bond is relatively weak and can serve as an excellent initiator for radical reactions. cmu.edu One could envision a sequence where a radical generated at the C-I position engages in intramolecular cyclizations or intermolecular additions, followed by trapping or further transformations.

Metal-Catalyzed Cascades: A transition metal catalyst could coordinate to the molecule and orchestrate a series of bond-forming events. For instance, a nickel-catalyzed carbonylative cascade could involve the aryl iodide portion of the molecule. rsc.org Similarly, iodine-promoted cycloisomerization reactions could be adapted to create complex polycyclic structures from appropriately designed precursors derived from the title compound. researchgate.net

Multi-Component Reactions: Designing one-pot reactions where the halogenated benzoate, along with two or more other reactants, come together to rapidly build molecular complexity.

| Initiating Group | Reaction Type | Potential Product Scaffold | Reference Concept |

|---|---|---|---|

| Iodo Group | Radical Cascade | Polycyclic aromatic or heterocyclic systems | cmu.edu |

| Iodo Group | Palladium/Nickel-Catalyzed Cascade | Fused ring systems via carbonylation or cyclization | rsc.org |

| Ester/Halogen Groups | One-Pot Sequential Functionalization | Highly decorated aromatic cores | organic-chemistry.org |

Deepening Mechanistic Understanding through Advanced Computational Modeling

As synthetic methods become more sophisticated, a deep understanding of the underlying reaction mechanisms is crucial for optimization and innovation. Advanced computational modeling, particularly using Density Functional Theory (DFT), provides invaluable insights into reaction pathways, transition states, and the origins of selectivity.

For this compound, future computational studies could focus on:

Regioselectivity of Halogenation: Modeling the electrophilic aromatic substitution pathway to understand why the chloro and iodo groups are directed to the 3- and 5-positions.

C–H Activation Mechanisms: Calculating the transition state energies for the C–H activation at different positions on the ring or at the methyl group, thereby predicting the most likely site of reaction under different catalytic conditions. acs.org DFT calculations have already been used to probe why 6-membered palladacycles are often favored over 5-membered ones in benzoate functionalization. acs.org

Reaction Kinetics: Simulating the kinetics of reactions, such as the iodination of precursors, to optimize reaction times and temperatures. jocpr.com

Catalyst Design: Modeling the interaction between the substrate and various catalysts to rationally design new ligands or catalytic systems with enhanced performance.

| Computational Method | Application to Target Molecule | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states of C-H activation | Understanding regioselectivity; predicting catalyst performance. acs.org |

| Molecular Dynamics (MD) | Simulating solvent effects and conformational changes | Optimizing reaction conditions and understanding substrate-catalyst interactions. |

| Kinetic Modeling | Simulating reaction progress over time | Predicting reaction rates and yields; mechanism elucidation. jocpr.com |

Development of Sustainable and Environmentally Benign Synthetic Processes

The pharmaceutical and fine chemical industries are under increasing pressure to adopt greener manufacturing processes. nih.govijbpas.com The synthesis of this compound provides numerous opportunities to implement the principles of green chemistry. acs.org

Key areas for future development include:

Green Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ethanol (B145695), or other bio-derived solvents. acs.orgmdpi.com

Alternative Reagents: Developing catalytic halogenation methods that avoid the use of hazardous reagents. For example, a metal-free protocol using graphene oxide as a carbocatalyst with potassium halides and a green oxidant has been reported for the halogenation of aromatics. rsc.org

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer better control over reaction parameters, improve safety, and minimize waste. ispe.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, often through the use of catalytic addition reactions rather than substitution reactions that generate salt byproducts.

| Synthetic Step | Conventional Method | Potential Green Alternative | Advantage |

|---|---|---|---|

| Halogenation | Molecular iodine/chlorine, strong acids | Catalytic halogenation (e.g., using graphene oxide) with halide salts. rsc.org | Avoids hazardous reagents, metal-free. |

| Solvent Use | Dichloromethane, DMF. google.com | Water, ethanol, ethyl lactate. mdpi.com | Reduced environmental impact and toxicity. |

| Process Mode | Batch reaction | Continuous flow synthesis. ispe.org | Improved safety, efficiency, and scalability. |

Expanding Applications in Interdisciplinary Scientific Fields

While currently a synthetic intermediate, the unique substitution pattern of this compound makes it a candidate for applications in diverse scientific fields beyond traditional organic synthesis.

Medicinal Chemistry: Halogen atoms are known to significantly influence the pharmacokinetic properties of drug candidates, such as lipophilicity and metabolic stability. This compound could serve as a key building block for synthesizing complex molecules for drug discovery. For example, substituted phenyl rings are core components of many bioactive compounds, including novel cancer treatments that target enzymes like kinesin Eg5. mdpi.com The multiple reactive sites on the molecule allow for facile diversification to build libraries of potential drug candidates.

Materials Science: Aryl halides and esters are common precursors for functional materials. This compound could be explored as a monomer for the synthesis of specialty polymers with high refractive indices, flame retardant properties, or specific electronic characteristics. Its rigid structure could also make it a component in the design of liquid crystals or organic light-emitting diodes (OLEDs).

Agrochemicals: The synthesis of new pesticides and herbicides often relies on halogenated aromatic scaffolds. The specific substitution pattern of this molecule could be a starting point for developing new agrochemicals with novel modes of action.

| Scientific Field | Potential Role of the Compound | Rationale |

|---|---|---|

| Medicinal Chemistry | Scaffold or building block for drug candidates | Halogens tune pharmacokinetic properties; multiple handles for diversification. mdpi.com |

| Materials Science | Monomer for specialty polymers; component in liquid crystals | Halogens can impart flame retardancy and high refractive index; rigid core structure. |

| Agrochemicals | Precursor for novel pesticides or herbicides | Halogenated aromatics are a common motif in agrochemical active ingredients. |

| Radiochemistry | Precursor for radiolabeled imaging agents | The stable iodine can be replaced with radioactive isotopes (e.g., ¹²³I, ¹³¹I). guidechem.com |

Q & A

Q. What are the optimal conditions for synthesizing methyl 3-chloro-5-iodo-4-methylbenzoate, considering competing halogen reactivities?

- Methodological Answer : The synthesis requires careful control of halogenation sequence due to differing reactivities of chlorine and iodine. Begin with iodination of 4-methylbenzoic acid using N-iodosuccinimide (NIS) under acidic conditions, as iodine is less electrophilic and requires activation. Follow with chlorination via thionyl chloride (SOCl₂) to avoid overhalogenation. Finally, esterify using methanol and a catalytic acid (e.g., H₂SO₄) . Monitor intermediate purity via TLC (silica gel, hexane/ethyl acetate 4:1) to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., deshielded aromatic protons adjacent to electron-withdrawing groups).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (chlorine and iodine contribute distinct peaks).

- X-ray Crystallography : Resolve structural ambiguities, particularly halogen bonding interactions .

- FT-IR : Verify ester carbonyl (C=O stretch ~1700 cm⁻¹) and C-I/C-Cl bonds (600–800 cm⁻¹).

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and compare degradation via HPLC.

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks; monitor decomposition by tracking benzoic acid derivatives (hydrolysis product) .

- Solvent Compatibility : Test solubility in DMSO, acetonitrile, and THF; precipitation or color changes indicate incompatibility.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for halogenation steps during synthesis?

- Methodological Answer :

- Replicate Conditions : Ensure exact reagent ratios (e.g., NIS:substrate = 1.1:1) and solvent purity (e.g., anhydrous DMF vs. technical grade).

- Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., dihalogenation or ester hydrolysis).

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict activation energies for iodination vs. chlorination, guiding reagent selection .

Q. What advanced strategies enable the synthesis of heterocyclic derivatives from this compound?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Replace iodine with boronic acids to introduce aryl/heteroaryl groups (Pd(PPh₃)₄, K₂CO₃, DME/H₂O).

- Nucleophilic Aromatic Substitution : Use the chloro group for amination (e.g., NH₃/EtOH, 100°C) or methoxylation (NaOMe/CuI).

- Cyclization : React with hydrazine to form benzotriazoles, leveraging the methyl ester as a directing group .

Q. What are the environmental degradation pathways of this compound, and how can they be tracked?

- Methodological Answer :

- Hydrolysis Studies : Incubate in buffered solutions (pH 4–10) at 25°C; analyze via LC-MS for benzoic acid derivatives (e.g., 3-chloro-5-iodo-4-methylbenzoic acid) .

- Photodegradation : Use simulated sunlight (Xe lamp) and identify radicals (e.g., HO•) via EPR spin trapping.

- Isotopic Labeling : Synthesize the compound with ¹³C-labeled methyl groups to track mineralization products (CO₂ detection via IR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.